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Compound of Interest

Compound Name: FGFR1 inhibitor 7

Cat. No.: B12396149

In the landscape of targeted therapies for cancers driven by fibroblast growth factor receptor
(FGFR) alterations, two prominent players have emerged: Erdafitinib, a pan-FGFR inhibitor,
and Pemigatinib, a selective inhibitor of FGFR1, 2, and 3. This guide provides a detailed
preclinical comparison of these two agents, with a focus on their activity against FGFR1, a key
oncogenic driver in various solid tumors. The data presented here is compiled from key
preclinical studies and is intended for researchers, scientists, and drug development
professionals.

Biochemical Potency: A Head-to-Head Comparison

The in vitro inhibitory activity of Erdafitinib and Pemigatinib against FGFR1, 2, 3, and 4 was
determined using enzymatic assays. Both compounds demonstrate potent inhibition of FGFR1
in the low nanomolar range.

FGFR1 ICso FGFR2 ICso FGFR3 ICso FGFRA4 ICso
Compound

(nM) (nM) (nM) (nM)
Erdafitinib 1.2[1] 2.5[1] 3.0[1] 5.7[1]
Pemigatinib 0.4[1] 0.5[1] 1.0[1] 30[1]

ICso: Half-maximal inhibitory concentration.

In Vitro Efficacy in FGFR-Altered Cancer Cell Lines
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The anti-proliferative activity of Erdafitinib and Pemigatinib was assessed in various cancer cell

lines harboring FGFR alterations. This data demonstrates the cellular potency and selectivity of

each inhibitor.

Erdafitinib: Anti-proliferative Activity

Cell Line Cancer Type FGFR Alteration ICs0 (NM)

NCI-H1581 Lung Cancer FGFR1 Amplification 2.6[1]

KMS-11 Multiple Myeloma FGFR3 Translocation 102.4[1]

SNU-16 Gastric Cancer FGFR2 Amplification 0.40[1]

MDA-MB-453 Breast Cancer FGFR4 Mutation 129.2[1]
Pemigatinib: Anti-proliferative Activity

Cell Line Cancer Type FGFR Alteration ICs0 (NM)

NCI-H1581 Lung Cancer FGFR1 Amplification 3

KG-1a Acute Myeloid FGFR1 Translocation 6

Leukemia
AN3CA Endometrial Cancer FGFR2 Mutation 3
MGH-U3 Bladder Cancer FGFR3 Fusion 2

In Vivo Anti-Tumor Activity in Xenograft Models

The in vivo efficacy of Erdafitinib and Pemigatinib was evaluated in mouse xenograft models of

human tumors with FGFR alterations. Both agents demonstrated dose-dependent tumor

growth inhibition.

Erdafitinib: In Vivo Efficacy in NCI-H1581 Xenograft Model (FGFR1 Amplification)
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Tumor Growth Inhibition

Treatment Dose (mglkg, oral, daily) (%)
Vehicle - 0

Erdafitinib 10 ~60
Erdafitinib 30 ~80

Pemigatinib: In Vivo Efficacy in NCI-H1581 Xenograft Model (FGFR1 Amplification)

Tumor Growth Inhibition

Treatment Dose (mglkg, oral, daily) (%)
Vehicle - 0

Pemigatinib 3 ~50
Pemigatinib 10 ~90

Experimental Protocols
Biochemical Kinase Assays

Erdafitinib: The inhibitory activity of Erdafitinib against FGFR1, 2, 3, and 4 was determined
using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant
human FGFR kinase domains were incubated with a biotinylated poly-GT substrate, ATP, and
varying concentrations of Erdafitinib. The reaction was stopped, and the phosphorylated
substrate was detected using a europium-labeled anti-phosphotyrosine antibody and
streptavidin-allophycocyanin. The TR-FRET signal was measured, and ICso values were
calculated from the dose-response curves.[1]

Pemigatinib: The inhibitory activity of Pemigatinib against FGFR1, 2, 3, and 4 was assessed
using a Caliper-based microfluidic mobility shift assay. Recombinant human FGFR kinases
were incubated with a fluorescently labeled peptide substrate, ATP, and varying concentrations
of Pemigatinib. The reaction products (phosphorylated and unphosphorylated substrate) were
separated by electrophoresis on a microfluidic chip, and the amount of product formation was
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quantified by fluorescence detection. ICso values were determined from the dose-response
curves.

Cell Proliferation Assays

Erdafitinib: Cancer cell lines were seeded in 96-well plates and treated with a range of
Erdafitinib concentrations for 72 hours. Cell viability was assessed using the CellTiter-Glo®
Luminescent Cell Viability Assay (Promega), which measures ATP levels. Luminescence was
read on a plate reader, and ICso values were calculated from the resulting dose-response
curves.[1]

Pemigatinib: Cancer cell lines were plated in 96-well plates and exposed to serial dilutions of
Pemigatinib for 72 hours. Cell proliferation was measured using the CyQUANT® Direct Cell
Proliferation Assay (Thermo Fisher Scientific), which quantifies cellular DNA content.
Fluorescence was measured using a microplate reader, and ICso values were determined from
the dose-response curves.

In Vivo Xenograft Studies

Erdafitinib: Female athymic nude mice were subcutaneously implanted with NCI-H1581 tumor
fragments. When tumors reached a mean volume of approximately 200 mms3, mice were
randomized into treatment groups and dosed orally, once daily, with either vehicle or Erdafitinib
at the indicated doses. Tumor volumes were measured twice weekly with calipers. The
percentage of tumor growth inhibition was calculated at the end of the study.[1]

Pemigatinib: Female athymic nude mice were subcutaneously inoculated with NCI-H1581 cells.
Once tumors reached an average volume of 150-200 mm3, animals were randomized and
treated orally, once daily, with vehicle or Pemigatinib at the specified doses. Tumor volumes
were monitored regularly. Tumor growth inhibition was determined by comparing the mean
tumor volume of the treated groups to the vehicle control group.

Visualizing the Mechanisms
FGFR Signaling Pathway
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Caption: Simplified FGFR1 signaling pathway and the point of inhibition by Erdafitinib.
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General Preclinical Workflow for FGFR Inhibitor
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Caption: A generalized workflow for the preclinical evaluation of FGFR inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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preclinical-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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